molecular formula C10H10FNO3 B11892080 6-Fluoro-4-hydroxychroman-2-carboxamide

6-Fluoro-4-hydroxychroman-2-carboxamide

Cat. No.: B11892080
M. Wt: 211.19 g/mol
InChI Key: CEXPRWNIWYMOOL-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxychroman-2-carboxamide (CAS 1355223-81-2) is a chroman-derived compound with the molecular formula C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol . Its structure features:

  • A fluoro substituent at position 6 of the chroman ring.
  • A hydroxyl group at position 2.
  • A carboxamide group at position 2.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxamide

InChI

InChI=1S/C10H10FNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-3,7,9,13H,4H2,(H2,12,14)

InChI Key

CEXPRWNIWYMOOL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)OC1C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxychroman-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom into the chroman ring structure.

    Hydroxylation: Addition of the hydroxyl group to the chroman ring.

    Carboxamidation: Formation of the carboxamide group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of 6-Fluoro-4-hydroxychroman-2-carboxamide may involve scalable synthesis techniques, such as continuous flow reactors, to achieve higher yields and purity. These methods often employ hydrogenation and bromination steps, followed by fluorination and carboxamidation .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxychroman-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-fluoro-4-oxochroman-2-carboxamide .

Scientific Research Applications

6-Fluoro-4-hydroxychroman-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxychroman-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural and physicochemical distinctions between 6-Fluoro-4-hydroxychroman-2-carboxamide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-Fluoro-4-hydroxychroman-2-carboxamide 1355223-81-2 C₁₀H₁₀FNO₃ 211.19 -OH at C4, -CONH₂ at C2
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide 1355214-36-6 C₁₂H₁₄FNO₃ 239.25 -OH at C4, -CON(CH₃)₂ at C2
6-Fluoro-4-oxochroman-2-carboxylic acid Not provided C₁₀H₇FO₄ 210.16 -C=O (ketone) at C4, -COOH at C2
6-Fluorochromanone (6-Fluorochroman-4-one) 66892-34-0 C₉H₇FO₂ 166.15 -C=O (ketone) at C4, no C2 substituent
(R)-6-Fluorochroman-4-amine hydrochloride 911826-09-0 C₉H₁₁ClFNO 203.64 -NH₃⁺ (as HCl salt) at C4, no C2 substituent
4-Amino-6-fluorochroman-4-carboxylic acid 90477-46-6 C₁₀H₁₀FNO₃ 211.19 -NH₂ at C4, -COOH at C4 (unusual position)

Physicochemical and Functional Group Analysis

(a) 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide
  • Structural difference : The N,N-dimethylation of the carboxamide group introduces lipophilic methyl groups , increasing molecular weight (239.25 vs. 211.19) and likely reducing hydrogen-bonding capacity compared to the parent compound .
(b) 6-Fluoro-4-oxochroman-2-carboxylic acid
  • Structural difference : Replacement of -OH at C4 with a ketone and substitution of carboxamide (-CONH₂) with a carboxylic acid (-COOH) at C2 .
  • Implications : The carboxylic acid group increases acidity (lower pKa) and may enhance ionic interactions in biological systems. The ketone at C4 could reduce metabolic instability compared to a hydroxyl group.
(c) 6-Fluorochromanone
  • Structural difference : Lacks both the hydroxyl (-OH) and carboxamide (-CONH₂) groups, retaining only the ketone at C4 .
  • Implications : Simplified structure with reduced polarity (lower logP), making it more volatile but less likely to engage in target-specific interactions.
(d) (R)-6-Fluorochroman-4-amine hydrochloride
  • Implications: The protonated amine enhances water solubility but may limit blood-brain barrier penetration.
(e) 4-Amino-6-fluorochroman-4-carboxylic acid
  • Implications : The zwitterionic nature (from -NH₂ and -COOH) could result in unique solubility profiles and pH-dependent behavior.

Biological Activity

6-Fluoro-4-hydroxychroman-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

6-Fluoro-4-hydroxychroman-2-carboxamide features a chroman backbone with a fluorine substituent at the 6-position and a hydroxyl group at the 4-position. The carboxamide group enhances its solubility and biological interactions.

The biological activity of 6-Fluoro-4-hydroxychroman-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are critical in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in disease processes.

Biological Activities

Research has highlighted several biological activities associated with 6-Fluoro-4-hydroxychroman-2-carboxamide:

  • Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and related damage.
  • Anticancer Potential : Preliminary investigations indicate that 6-Fluoro-4-hydroxychroman-2-carboxamide may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative stress markers
AnticancerInhibition of cell proliferation in vitro
NeuroprotectiveProtection against neurotoxicity in models

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 6-Fluoro-4-hydroxychroman-2-carboxamide significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways. This finding suggests potential therapeutic applications in oncology.

Case Study: Neuroprotection

In models of neurodegeneration, treatment with 6-Fluoro-4-hydroxychroman-2-carboxamide resulted in decreased neuronal death and improved behavioral outcomes. The compound's ability to reduce inflammation and oxidative stress was identified as a critical factor in its neuroprotective effects.

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